molecular formula C10H16O4 B13766830 2-(3-Carboxycyclopentyl)-2-methylpropionic acid CAS No. 473-35-8

2-(3-Carboxycyclopentyl)-2-methylpropionic acid

Cat. No.: B13766830
CAS No.: 473-35-8
M. Wt: 200.23 g/mol
InChI Key: QSRHRQWRLFGZKS-UHFFFAOYSA-N
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Description

2-(3-Carboxycyclopentyl)-2-methylpropionic acid (CAS RN: 473-35-8) is a bicyclic carboxylic acid derivative characterized by a cyclopentane ring substituted with a carboxy group and a 2-methylpropionic acid moiety. Its IUPAC name is 3-(1-carboxy-1-methylethyl)cyclopentane-1-carboxylic acid . The compound exhibits dual acidity due to its two carboxylic acid groups, making it relevant in pharmaceutical synthesis and materials science. Its rigid cyclopentyl backbone enhances steric stability, which is advantageous in drug design for modulating pharmacokinetic properties .

Properties

CAS No.

473-35-8

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-(2-carboxypropan-2-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-10(2,9(13)14)7-4-3-6(5-7)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

QSRHRQWRLFGZKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxycyclopentyl)-2-methylpropionic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the use of cyclopentadiene derivatives, which undergo Diels-Alder reactions to form the cyclopentyl ring. Subsequent carboxylation and methylation steps yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxycyclopentyl)-2-methylpropionic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The carboxyl group can be reduced to alcohols or aldehydes.

    Substitution: The hydrogen atoms on the cyclopentyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated cyclopentyl derivatives.

Scientific Research Applications

2-(3-Carboxycyclopentyl)-2-methylpropionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Carboxycyclopentyl)-2-methylpropionic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name CAS RN Key Structural Features Functional Groups Primary Applications Key Properties
2-(3-Carboxycyclopentyl)-2-methylpropionic acid 473-35-8 Cyclopentane ring with dual carboxylic acids Carboxylic acids, methyl group Pharmaceutical intermediates High steric stability, dual acidity
Clofibric acid 882-09-7 p-Chlorophenoxy group attached to methylpropionic acid Phenoxy, carboxylic acid Hypolipidemic agent, herbicide PPARα agonist (EC50 = 50 μM), moderate toxicity
Fenofibric acid 42017-89-0 4-(4-Chlorobenzoyl)phenoxy group Phenoxy, ketone, carboxylic acid Antilipemic drug metabolite Metabolite of fenofibrate; enhances lipid metabolism
3-Acetylthio-2-methylpropionic acid 74407-69-5 Acetylthio substituent on methylpropionic acid Thioester, carboxylic acid Biochemical research Thiol reactivity, ester hydrolysis
2-[3-(6-Chloro-2-hydroxypyrimidin-4-yl)-phenyl]-2-methylpropionic acid - Pyrimidine ring with chloro and hydroxyphenyl Pyrimidine, carboxylic acid Anticancer drug intermediate Palladium-catalyzed synthesis; uric acid excretion

Pharmaceutical Relevance

  • Antilipidemic Agents: Clofibric acid and fenofibric acid are cornerstone compounds for dyslipidemia treatment, with fenofibric acid showing superior metabolic stability .
  • Uric Acid Excretion : Pyrimidine-containing derivatives () highlight the role of heterocyclic moieties in targeting hyperuricemia .

Agricultural and Industrial Use

  • Herbicidal Activity : Clofibric acid derivatives are used in selective herbicides for broadleaf weed control, though environmental persistence raises ecological concerns .

Biological Activity

2-(3-Carboxycyclopentyl)-2-methylpropionic acid, also known as a cyclopentane derivative, has garnered attention for its potential biological activities. This compound is of interest due to its unique structure, which may confer specific interactions with biological systems. In this article, we will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula: C10H14O4
  • Molecular Weight: 198.22 g/mol
  • IUPAC Name: 2-(3-Carboxycyclopentyl)-2-methylpropanoic acid

Biological Activities

  • Anti-inflammatory Effects:
    • Preliminary studies suggest that derivatives similar to 2-(3-Carboxycyclopentyl)-2-methylpropionic acid exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Activity:
    • Some cyclopentane derivatives have demonstrated antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic processes.
  • Potential Anticancer Properties:
    • Research into structurally related compounds has indicated potential anticancer activity through induction of apoptosis in cancer cells and inhibition of tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX-2 and cytokines
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines

Table 2: Comparison with Similar Compounds

Compound NameMolecular Weight (g/mol)Biological Activity
2-(3-Carboxycyclopentyl)-2-methylpropionic acid198.22Anti-inflammatory, Antimicrobial, Anticancer
Cyclopentane-1-carboxylic acid142.19Antimicrobial
3-Carboxycoumarin174.15Anticancer

Case Studies

Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various cyclopentane derivatives, including 2-(3-Carboxycyclopentyl)-2-methylpropionic acid. The results indicated significant inhibition of TNF-alpha production in macrophages treated with the compound compared to control groups.

Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited an inhibitory concentration (IC50) comparable to standard antibiotics, suggesting potential for development as a new antimicrobial agent.

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